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Executive Summary
Vamifeport (formerly VIT-2763) is a first-in-class, orally bioavailable small molecule that acts as

a hepcidin mimetic by directly inhibiting the iron transporter ferroportin.[1] In conditions of iron

overload and ineffective erythropoiesis, such as β-thalassemia and sickle cell disease,

vamifeport has demonstrated the potential to restore iron homeostasis, improve hematological

parameters, and reduce iron-related toxicities. This technical guide provides a comprehensive

overview of vamifeport, including its mechanism of action, a summary of key preclinical and

clinical data, detailed experimental protocols, and a visualization of the underlying signaling

pathways.

Introduction: The Hepcidin-Ferroportin Axis and the
Promise of Vamifeport
Iron homeostasis is meticulously regulated by the peptide hormone hepcidin, which acts as the

master regulator of systemic iron levels.[2][3] Hepcidin binds to ferroportin, the sole known

cellular iron exporter, triggering its internalization and degradation.[1][4] This process effectively

traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby

reducing iron absorption and release into the bloodstream.[2][3] In several hematological

disorders, including β-thalassemia and sickle cell disease, hepcidin expression is suppressed,
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leading to excessive ferroportin activity, increased iron absorption, and pathological iron

overload.[1][5]

Vamifeport emerges as a promising therapeutic strategy by mimicking the function of hepcidin.

As a direct ferroportin inhibitor, vamifeport offers a targeted approach to rectify the underlying

iron dysregulation in these conditions.[1][3]

Mechanism of Action: Direct Ferroportin Inhibition
Vamifeport is a small-molecule inhibitor that directly targets ferroportin.[1] Its mechanism of

action involves competing with the natural ligand, hepcidin, for binding to ferroportin.[6][7] This

interaction leads to the internalization and subsequent degradation of the ferroportin

transporter, thereby reducing the efflux of iron from cells into the plasma.[3][6][7] Cryo-electron

microscopy studies have revealed that vamifeport binds to a central cavity within ferroportin,

with its binding site partially overlapping that of hepcidin, which explains their competitive

relationship.[6][7] Although vamifeport induces ferroportin ubiquitination, internalization, and

degradation similarly to hepcidin, the kinetics are reported to be slower.[6][7]

Signaling Pathway of Vamifeport Action
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Vamifeport's mechanism of action on the ferroportin transporter.
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Quantitative Data Summary
The efficacy of vamifeport has been evaluated in both preclinical models and human clinical

trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Vamifeport in Mouse
Models

Model Treatment Key Findings Reference

Hbbth3/+ (β-

thalassemia)
30 mg/kg vamifeport

77% decrease in

serum iron
[1]

100 mg/kg vamifeport
84% decrease in

serum iron
[1]

52-65% reduction in

relative spleen weight
[1]

Improved hemoglobin

and RBC count
[2]

Townes (Sickle Cell

Disease)

60 mg/kg vamifeport

(twice daily for 6

weeks)

Reduced intracellular

HbS concentration
[8]

Decreased markers of

hemolysis (plasma

heme, LDH, bilirubin)

[8]

Reduced plasma

soluble VCAM-1
[8]

Hfe C282Y

(Hemochromatosis)

40 or 110 mg/kg

vamifeport

Correction of serum

iron to wild-type levels
[1][3]

Prevention of liver iron

retention
[1]

Table 2: Clinical Pharmacodynamics of Vamifeport
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Study Population Dose
Key
Pharmacodynamic
Effects

Reference

Healthy Volunteers

(Phase I)
Single doses ≥60 mg

Rapid, temporary

decrease in serum

iron levels

[9]

Multiple doses

Temporary decrease

in mean transferrin

saturation (TSAT)

[9]

Detectable plasma

levels 15-30 min post-

dose

[2]

Half-life of 1.9-5.3

hours on Day 1
[2]

Non-Transfusion-

Dependent β-

Thalassemia (NTDT)

Patients (Phase IIa)

60 mg or 120 mg

(once or twice daily for

12 weeks)

Decrease in serum

iron by 12.2-14.5

µmol/L 2h post-first

dose

[10]

Decrease in TSAT by

33.6-37.2% 2h post-

first dose

[10]

Favorable safety and

tolerability profile
[10]

Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to evaluate

the efficacy and mechanism of vamifeport.

In Vitro Ferroportin Inhibition Assay
Objective: To determine the in vitro potency of vamifeport in inhibiting cellular iron efflux.
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Cell Line: Human breast cancer cell line T47D, which expresses ferroportin.[2]

Methodology:

T47D cells are incubated with the stable iron isotope 58Fe sulfate to load the cells with

iron.[2]

Cells are then treated with varying concentrations of vamifeport or hepcidin as a positive

control.

The amount of 58Fe released from the cells into the culture medium is quantified over time

using mass spectrometry.

The dose-dependent inhibition of iron efflux is measured to determine the EC50 value for

vamifeport.[3]

Preclinical Efficacy in Mouse Models
Objective: To assess the in vivo effects of vamifeport on anemia, ineffective erythropoiesis,

and iron overload.

Animal Models:

β-thalassemia: Hbbth3/+ murine model of non-transfusion-dependent thalassemia.[1]

Sickle Cell Disease: Townes mouse model with humanized α- and β-globin genes (HbSS).

[8]

Hemochromatosis: Hfe C282Y mouse model.[3]

General Protocol:

Mice are typically fed a low-iron diet.[1]

Vamifeport is administered orally, twice daily, at doses ranging from 30 to 110 mg/kg for a

specified period (e.g., 5-6 weeks).[1][8]
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To trace newly absorbed iron, drinking water can be supplemented with a stable iron

isotope such as 58Fe.[1][8]

Blood samples are collected to measure hematological parameters (hemoglobin, RBC

count), serum iron, and transferrin saturation.

At the end of the study, organs such as the spleen and liver are harvested to assess their

weight and iron content.[1][2]

Experimental Workflow for Preclinical Evaluation
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Workflow for preclinical evaluation of vamifeport in mouse models.
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Clinical Trial Methodology (Phase IIa in NTDT)
Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in

adults with non-transfusion-dependent β-thalassemia.[10]

Study Design: Double-blind, randomized, placebo-controlled.[10]

Patient Population: Adults with NTDT, defined as requiring less than 5 units of red blood cells

in the 24 weeks prior to randomization.[10]

Treatment Regimen:

Patients weighing 40-59 kg received 60 mg vamifeport.[10]

Patients weighing 60-100 kg received 120 mg vamifeport.[10]

Dosing was either once daily (QD) or twice daily (BID) for 12 weeks.[10]

Endpoints:

Primary: Safety and tolerability, assessed by monitoring treatment-emergent adverse

events.[10]

Secondary: Pharmacodynamic effects on iron-related parameters, including total serum

iron and transferrin saturation.[10]

Conclusion and Future Directions
Vamifeport represents a significant advancement in the development of targeted therapies for

disorders of iron overload. Its oral bioavailability and direct mechanism of action as a hepcidin

mimetic offer a convenient and potentially highly effective treatment modality.[1] Preclinical and

early clinical data have consistently demonstrated its ability to reduce iron levels and improve

hematological parameters in relevant disease models and patient populations.[1][10]

Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile

of vamifeport, and in establishing its role in the management of β-thalassemia, sickle cell

disease, and other conditions characterized by dysregulated iron homeostasis. The continued
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investigation of this novel ferroportin inhibitor holds the promise of a new therapeutic paradigm

for patients with these debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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